molecular formula C13H10N2O2S B2562976 N-(3-cyanophenyl)benzenesulfonamide CAS No. 87186-71-8

N-(3-cyanophenyl)benzenesulfonamide

Cat. No.: B2562976
CAS No.: 87186-71-8
M. Wt: 258.3
InChI Key: FHXOOBNHLNVYOF-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the benzenesulfonamide moiety. It has a molecular formula of C13H10N2O2S and a molecular weight of 258.3 g/mol . Benzenesulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-cyanophenyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanophenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-cyanophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-(3-cyanophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

This compound is unique due to the presence of the cyanophenyl group, which imparts specific chemical and biological properties that are valuable in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

N-(3-cyanophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXOOBNHLNVYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902032
Record name NoName_1234
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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